molecular formula C8H10ClN3 B8053308 (1H-Pyrrolo[2,3-c]pyridin-2-yl)methanamine hydrochloride

(1H-Pyrrolo[2,3-c]pyridin-2-yl)methanamine hydrochloride

Cat. No.: B8053308
M. Wt: 183.64 g/mol
InChI Key: UNUNPJLXCZCCKF-UHFFFAOYSA-N
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Description

(1H-Pyrrolo[2,3-c]pyridin-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C8H9N3Cl

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 1H-pyrrolo[2,3-c]pyridine as the starting material.

  • Reaction Steps: The pyrrolopyridine core is functionalized through a series of reactions, including nitration, reduction, and amination.

  • Reaction Conditions: The reactions are usually carried out under controlled conditions, such as specific temperatures, pressures, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods:

  • Scale-Up: The synthetic route is optimized for large-scale production, ensuring cost-effectiveness and consistency in quality.

  • Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be employed to reduce specific functional groups within the molecule.

  • Substitution: Substitution reactions are common, where different substituents can be introduced at specific positions on the pyrrolopyridine core.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various nucleophiles and electrophiles are used depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives, including alcohols, ketones, and carboxylic acids.

  • Reduction Products: Reduced forms of the compound, such as amines and alcohols.

  • Substitution Products: Substituted derivatives with different functional groups attached to the pyrrolopyridine core.

Scientific Research Applications

(1H-Pyrrolo[2,3-c]pyridin-2-yl)methanamine hydrochloride has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.

  • Biology: The compound is investigated for its potential biological activities, including its role in enzyme inhibition and receptor binding.

  • Medicine: It is explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

  • Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (1H-Pyrrolo[2,3-c]pyridin-2-yl)methanamine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways:

  • Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

  • Pathways: It can influence various biochemical pathways, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

(1H-Pyrrolo[2,3-c]pyridin-2-yl)methanamine hydrochloride is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: Other pyrrolopyridine derivatives, such as 1H-pyrrolo[3,2-c]pyridin-2-ylmethanamine and 1H-pyrrolo[2,3-b]pyridin-2-ylmethanamine.

  • Uniqueness: The specific substitution pattern and functional groups in this compound contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1H-pyrrolo[2,3-c]pyridin-2-ylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3.ClH/c9-4-7-3-6-1-2-10-5-8(6)11-7;/h1-3,5,11H,4,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNUNPJLXCZCCKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C=C(N2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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